molecular formula C8H5BrF2N2 B2400816 1-Bromo-6-(difluoromethyl)imidazo[1,5-a]pyridine CAS No. 2248315-20-8

1-Bromo-6-(difluoromethyl)imidazo[1,5-a]pyridine

Cat. No.: B2400816
CAS No.: 2248315-20-8
M. Wt: 247.043
InChI Key: OXCYSABHIQEADM-UHFFFAOYSA-N
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Description

1-Bromo-6-(difluoromethyl)imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its significant applications in medicinal chemistry, agrochemicals, and materials science due to its unique structural properties .

Preparation Methods

The synthesis of 1-Bromo-6-(difluoromethyl)imidazo[1,5-a]pyridine involves several methodologies. One common approach is the cyclocondensation reaction, where starting materials such as 2-aminopyridine and α-bromo ketones undergo cyclization under specific conditions . Another method involves oxidative cyclization, where the imidazo[1,5-a]pyridine core is formed through the oxidation of precursor compounds . Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

1-Bromo-6-(difluoromethyl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-6-(difluoromethyl)imidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-6-(difluoromethyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

1-Bromo-6-(difluoromethyl)imidazo[1,5-a]pyridine can be compared with other imidazo[1,5-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-bromo-6-(difluoromethyl)imidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2N2/c9-7-6-2-1-5(8(10)11)3-13(6)4-12-7/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCYSABHIQEADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=CN2C=C1C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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